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Compound of Interest

Compound Name:
2-Piperidin-4-yl-oxazole-4-

carboxylic acid ethyl ester

Cat. No.: B1519856 Get Quote

An In-depth Technical Guide to Ethyl 2-
(piperidin-4-yl)oxazole-4-carboxylate
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure,

and potential applications of ethyl 2-(piperidin-4-yl)oxazole-4-carboxylate. This heterocyclic

compound, incorporating both a piperidine and an oxazole moiety, represents a scaffold of

significant interest in medicinal chemistry and drug discovery. This document details its

structural and physicochemical characteristics, a proposed synthetic pathway, and predicted

spectroscopic data for characterization. Furthermore, we explore the potential biological

relevance of this molecule by examining the established activities of structurally related

compounds, offering insights for researchers, scientists, and drug development professionals.

Introduction and Chemical Identity
Ethyl 2-(piperidin-4-yl)oxazole-4-carboxylate is a heterocyclic compound that merges two key

pharmacophores: a piperidine ring and a 2,4-disubstituted oxazole core.[1] The oxazole ring is

a versatile scaffold known to be present in a wide array of pharmacologically active molecules,

exhibiting properties that include anti-inflammatory, anticancer, and antimicrobial effects.[2]

Similarly, the piperidine moiety is a frequent component of approved drugs, often enhancing

pharmacokinetic properties and enabling critical interactions with biological targets. The
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strategic combination of these two heterocyclic systems within a single molecule makes ethyl

2-(piperidin-4-yl)oxazole-4-carboxylate a compound of interest for screening libraries and as a

foundational structure for the development of novel therapeutic agents.

This guide serves as a technical resource for researchers, providing essential data for the

synthesis, identification, and potential exploration of this compound in a drug discovery context.

Molecular Structure and Physicochemical
Properties
The molecular architecture of ethyl 2-(piperidin-4-yl)oxazole-4-carboxylate features a central

1,3-oxazole ring.[1] A piperidine ring is attached at the 2-position of the oxazole, and an ethyl

ester group is present at the 4-position.[1] The presence of the basic piperidine nitrogen and

the ester functionality introduces sites for potential chemical modification and intermolecular

interactions, which are key to its potential biological activities.[1]

Data Presentation: Physicochemical and Structural
Identifiers
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Property Value Source

IUPAC Name
Ethyl 2-(piperidin-4-yl)-1,3-

oxazole-4-carboxylate
N/A

Synonyms

2-Piperidin-4-yl-oxazole-4-

carboxylic acid ethyl ester; 4-

Oxazolecarboxylic acid, 2-(4-

piperidinyl)-, ethyl ester

[1]

CAS Number 672310-05-3 [1]

Molecular Formula C₁₁H₁₆N₂O₃ [1]

Molecular Weight 224.26 g/mol [1]

Physical State
Pale-yellow to Yellow-brown

Solid
[1]

Predicted pKa
~8.5-9.5 (for the piperidine

nitrogen)
N/A

Predicted logP ~1.5 - 2.5 N/A

SMILES
CCOC(=O)C1=COC(=N1)C2C

CNCC2
[1]

InChI

InChI=1S/C11H16N2O3/c1-2-

15-11(14)9-7-16-10(13-9)8-3-

5-12-6-4-8/h7-8,12H,2-

6H2,1H3

[1]

Synthesis and Purification
While a specific published synthesis for ethyl 2-(piperidin-4-yl)oxazole-4-carboxylate is not

readily available, a plausible and efficient route can be designed based on established methods

for the synthesis of 2,4-disubstituted oxazoles.[3][4] The following protocol is a proposed

method based on the Robinson-Gabriel synthesis, which involves the cyclodehydration of an α-

acylamino ketone.

Proposed Synthetic Workflow
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Part 1: Amide Coupling

Part 2: Oxazole Formation (Cyclodehydration)

Part 3: Deprotection

N-Boc-piperidine-4-carboxylic acid + Ethyl 2-amino-3-oxobutanoate

Amide Bond Formation
(EDC, HOBt, DIPEA in DCM)

Coupling

Intermediate 1:
Ethyl 2-(1-(tert-butoxycarbonyl)piperidine-4-carboxamido)-3-oxobutanoate

Yields

Intermediate 1

Cyclodehydration
(e.g., PPh₃, C₂Cl₆ in CH₂Cl₂)

Reaction

Intermediate 2:
Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)oxazole-4-carboxylate

Yields

Intermediate 2

Acidic Deprotection
(TFA in DCM or HCl in Dioxane)

Reaction

Final Product:
Ethyl 2-(piperidin-4-yl)oxazole-4-carboxylate

Yields

Click to download full resolution via product page

Caption: Proposed synthetic pathway for ethyl 2-(piperidin-4-yl)oxazole-4-carboxylate.
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Detailed Experimental Protocol
Step 1: Amide Coupling

To a solution of N-Boc-piperidine-4-carboxylic acid (1.0 eq) in dichloromethane (DCM), add

1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide

(EDC) (1.2 eq).

Stir the mixture at room temperature for 30 minutes.

Add ethyl 2-amino-3-oxobutanoate hydrochloride (1.1 eq) and diisopropylethylamine

(DIPEA) (2.5 eq).

Continue stirring at room temperature for 12-18 hours, monitoring the reaction by Thin Layer

Chromatography (TLC).

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃

solution, and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by silica gel column chromatography to yield ethyl 2-(1-(tert-

butoxycarbonyl)piperidine-4-carboxamido)-3-oxobutanoate.

Step 2: Oxazole Formation (Cyclodehydration)

Dissolve the product from Step 1 (1.0 eq) in anhydrous dichloromethane.

Add triphenylphosphine (1.5 eq) and hexachloroethane (1.5 eq) to the solution.[3]

Stir the mixture at room temperature for 12-24 hours.

Monitor the formation of the oxazole by TLC or LC-MS.

After completion, concentrate the reaction mixture and purify by silica gel column

chromatography to obtain ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)oxazole-4-

carboxylate.
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Step 3: N-Boc Deprotection

Dissolve the purified product from Step 2 in a solution of 20% trifluoroacetic acid (TFA) in

DCM.

Stir at room temperature for 1-2 hours.

Remove the solvent and excess acid under reduced pressure.

Dissolve the residue in a minimal amount of water and basify with a saturated aqueous

solution of NaHCO₃.

Extract the aqueous layer multiple times with DCM.

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to afford

the final product, ethyl 2-(piperidin-4-yl)oxazole-4-carboxylate.

Structural Characterization (Predicted Data)
As experimental spectroscopic data for this specific compound is not available in the public

domain, this section provides predicted data based on the known spectral characteristics of its

constituent functional groups. This information is intended to guide researchers in the

characterization of the synthesized compound.

Predicted Spectroscopic Data
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Technique Predicted Data

¹H NMR (400 MHz, CDCl₃)

δ (ppm): ~8.1 (s, 1H, oxazole-H), 4.4 (q, 2H,

OCH₂CH₃), 3.2-3.4 (m, 1H, piperidine-CH), 3.1-

3.2 (m, 2H, piperidine-CH₂), 2.7-2.9 (m, 2H,

piperidine-CH₂), 1.9-2.1 (m, 4H, piperidine-

CH₂), 1.4 (t, 3H, OCH₂CH₃), ~1.6 (br s, 1H, NH).

¹³C NMR (100 MHz, CDCl₃)

δ (ppm): ~162 (C=O, ester), ~159 (C, oxazole

C2), ~140 (C, oxazole C4), ~128 (CH, oxazole

C5), 61.5 (OCH₂), 45-47 (piperidine C2/C6), 40-

42 (piperidine C4), 30-32 (piperidine C3/C5),

14.5 (CH₃).[5][6][7]

FT-IR (ATR)

ν (cm⁻¹): ~3300 (N-H stretch), 2950-2850 (C-H

stretches), ~1720-1740 (C=O stretch, ester),

~1580 (C=N stretch, oxazole), 1300-1000 (C-O

stretches, ester and oxazole).[8][9]

Mass Spec. (EI)

Predicted m/z: 224.12 (M⁺), with fragmentation

patterns corresponding to the loss of the ethyl

group, the ethoxycarbonyl group, and cleavage

of the piperidine ring.[10]

Potential Biological Applications and Future
Directions
While ethyl 2-(piperidin-4-yl)oxazole-4-carboxylate has not been extensively studied for its

biological activity, the constituent moieties suggest several promising avenues for investigation

in drug discovery.

Anticancer Potential
Numerous studies have highlighted the anticancer properties of molecules containing

piperidine and oxazole or related benzoxazole scaffolds. For instance, certain piperidinyl-based

benzoxazole derivatives have been identified as dual inhibitors of VEGFR-2 and c-Met kinases,

which are crucial for tumor angiogenesis and growth.[11] Other research has shown that

compounds incorporating a piperidine ring can exhibit potent antiproliferative effects against
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various leukemia cell lines.[12] Recently, a novel c-Myc inhibitor for lung cancer was

discovered which contains a piperidinyl moiety linked to a different heterocyclic system.[13]

Potential Anticancer Mechanisms

Ethyl 2-(piperidin-4-yl)oxazole-4-carboxylate
(Hypothetical Agent)

Kinase Inhibition
(e.g., VEGFR-2, c-Met)

Protein-Protein Interaction Disruption
(e.g., c-Myc/Max)

Inhibition of Angiogenesis Cell Cycle Arrest Induction of Apoptosis

Tumor Growth Inhibition

Click to download full resolution via product page

Caption: Hypothetical anticancer mechanisms of action for piperidinyl-oxazole scaffolds.

Neurological and Other Applications
Derivatives of piperidine and oxazole have also been explored for their effects on the central

nervous system. For example, certain benzoxazole-piperidine derivatives have been

investigated as multi-target antipsychotics, showing affinities for dopamine and serotonin

receptors.[10]

Given the structural alerts present in ethyl 2-(piperidin-4-yl)oxazole-4-carboxylate, it is a prime

candidate for inclusion in high-throughput screening campaigns to identify novel hits for a wide

range of biological targets. Further derivatization of the piperidine nitrogen and modification of

the ester group could lead to the development of potent and selective modulators of various

enzymes and receptors.
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Conclusion
Ethyl 2-(piperidin-4-yl)oxazole-4-carboxylate is a structurally intriguing heterocyclic compound

with significant potential as a building block in medicinal chemistry. This guide has provided a

comprehensive overview of its chemical nature, a detailed proposed synthetic route, and

predicted characterization data. By contextualizing its structure with the known biological

activities of related compounds, we highlight its potential for the development of novel

therapeutics, particularly in oncology. Further experimental validation of the proposed synthesis

and a thorough investigation of its pharmacological profile are warranted to fully elucidate the

therapeutic potential of this promising scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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